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Isofumigaclavine A - 58800-19-4

Isofumigaclavine A

Catalog Number: EVT-1565408
CAS Number: 58800-19-4
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of Isofumigaclavine A is the mold Penicillium roqueforti, which is commonly found in blue cheeses and other fermented products. This organism is known for producing various bioactive metabolites, including Roquefortine C and mycophenolic acid, alongside Isofumigaclavine A. Research has identified specific biosynthetic pathways within P. roqueforti that facilitate the production of this compound, highlighting its significance in the context of fungal secondary metabolism .

Classification

Isofumigaclavine A falls under the category of alkaloids, specifically ergoline alkaloids, which are characterized by their indole-derived structures. These compounds are often associated with various biological activities, including antimicrobial and cytotoxic properties. The classification of Isofumigaclavine A within this group underscores its potential for further research into therapeutic applications .

Synthesis Analysis

Methods

The biosynthesis of Isofumigaclavine A involves several enzymatic steps that convert precursor molecules into the final product. Key enzymes identified in the biosynthetic pathway include:

  • Dimethylallyltryptophan synthase: This enzyme catalyzes the formation of dimethylallyltryptophan, a crucial precursor.
  • Festuclavine synthase: Involved in the conversion of chanoclavine I aldehyde to festuclavine.
  • Acetyltransferase: Facilitates the conversion of Isofumigaclavine B to Isofumigaclavine A .

Technical Details

Recent studies have elucidated the gene clusters responsible for the biosynthesis of Isofumigaclavine A, revealing that two distinct clusters (A and B) are involved. Knock-out experiments on specific genes have demonstrated their essential roles in the biosynthetic pathway, confirming the complexity and interdependence of these enzymatic processes .

Molecular Structure Analysis

Structure

Isofumigaclavine A has a complex molecular structure characterized by a tetracyclic framework typical of ergoline alkaloids. Its structural formula can be represented as follows:

C19H22N2OC_{19}H_{22}N_2O

This formula indicates that Isofumigaclavine A consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Data

The molecular weight of Isofumigaclavine A is approximately 294.39 g/mol. The compound exhibits unique stereochemistry due to its multiple chiral centers, which contributes to its biological activity .

Chemical Reactions Analysis

Reactions

Isofumigaclavine A can participate in various chemical reactions typical of alkaloids, including:

  • Reductive coupling: This reaction involves forming new carbon-carbon bonds through metal-free conditions, essential for constructing its complex structure.
  • Hydrolysis: Under certain conditions, Isofumigaclavine A can undergo hydrolysis, leading to the formation of simpler derivatives.

Technical Details

The synthetic routes developed for Isofumigaclavine A often involve multi-step reactions that require careful control of reaction conditions to optimize yield and purity. Techniques such as chromatography are frequently employed to isolate and purify the compound during synthesis .

Mechanism of Action

Process

The mechanism by which Isofumigaclavine A exerts its biological effects is not fully understood but is believed to involve interactions with specific cellular targets. Research suggests that ergoline alkaloids can influence neurotransmitter systems and exhibit antimicrobial properties.

Data

Studies have indicated that Isofumigaclavine A may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions such as protein synthesis and cell proliferation. Further research is required to elucidate its precise mechanism of action at the molecular level .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point of Isofumigaclavine A has been reported to be around 150-155 °C.
  • Solubility: It is generally soluble in organic solvents like methanol and ethanol but has limited solubility in water.

Chemical Properties

Isofumigaclavine A exhibits stability under normal conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction reactions typical for alkaloids .

Applications

Isofumigaclavine A has several scientific uses:

  • Pharmacological Research: Due to its potential bioactivity, it is studied for applications in drug development aimed at treating various diseases.
  • Biochemical Studies: The compound serves as a model for investigating biosynthetic pathways and enzyme functions within fungi.
  • Food Industry: Given its production by Penicillium roqueforti, it may have implications in food safety and quality control regarding mycotoxin management .
Introduction to Isofumigaclavine A

Isofumigaclavine A is a prenylated indole alkaloid belonging to the clavine subgroup of ergot alkaloids. Characterized by a tetracyclic ergoline nucleus, it represents a significant secondary metabolite produced by specific filamentous fungi, particularly within the Penicillium genus. Unlike complex ergopeptines found in Claviceps species, clavine alkaloids like isofumigaclavine A lack extensive peptide modifications, featuring simpler structural arrangements derived from the condensation of tryptophan and dimethylallyl pyrophosphate (DMAPP). This compound has garnered scientific interest due to its occurrence in economically important substrates like silage and mold-ripened cheeses, as well as its distinct biosynthetic pathways. Its structural isomers and analogs, notably isofumigaclavine B, exhibit subtle stereochemical differences influencing their biological properties and detection [2] [4].

Taxonomic Origin and Natural Producers

Isofumigaclavine A is predominantly synthesized by fungi within the Penicillium genus, specifically those classified in the series Roqueforti. The primary and most significant producer is Penicillium roqueforti, a species renowned for its role in blue-veined cheese ripening (e.g., Roquefort, Gorgonzola, Stilton). Within this series, P. roqueforti is distinguished by its consistent production profile of isofumigaclavines [7] [4]. Closely related species within the series, namely P. carneum, P. paneum, P. psychrosexualis, and P. mediterraneum, share morphological similarities and the ability to grow under restrictive conditions (e.g., low oxygen, high CO~2~, presence of weak acids). However, their secondary metabolite profiles differ significantly. P. carneum and P. paneum do not produce isofumigaclavine A but may produce other mycotoxins like patulin or botryodiploidin. P. psychrosexualis, uniquely identified from cold storage environments, is incapable of producing roquefortine C and by extension, likely lacks the full pathway for isofumigaclavine A [7] [1]. While some Aspergillus species (e.g., A. fumigatus) produce fumigaclavines, isofumigaclavine A production appears largely restricted to Penicillium, particularly P. roqueforti strains. Genetic analyses confirm the presence and expression of the specific biosynthetic gene cluster (ifg cluster) responsible for isofumigaclavine A biosynthesis in P. roqueforti [2] [6].

Table 1: Clavine Alkaloid Production in Penicillium Series Roqueforti

SpeciesIsofumigaclavine AIsofumigaclavine BFestuclavineRoquefortine CPrimary Habitats/Associations
P. roquefortiYesYesYesYesBlue cheese, silage, feed, soil
P. carneumNoNoNoYesMeat, cheese, bread
P. paneumNoNoNoYesBread, silage
P. psychrosexualisLikely NoLikely No?NoWood (cold stores)
P. mediterraneum???YesUnknown (rare)

Historical Context in Mycotoxin Research

The discovery of isofumigaclavine A is intertwined with the broader investigation into mycotoxins produced by cheese-ripening and silage-contaminating fungi. Research intensified significantly after the identification of aflatoxins in the 1960s, highlighting the potential health risks of fungal metabolites in food and feed [5]. Penicillium roqueforti, crucial for blue cheese production, was known to produce several metabolites. Early studies focused on acutely toxic compounds like PR toxin, identified from P. roqueforti cultures in the 1970s [1] [9]. Concurrently, roquefortine C, a diketopiperazine alkaloid and biosynthetic precursor to clavines, was isolated and characterized from the same fungus [6] [9].

Isofumigaclavine A and B were identified as significant metabolites during the chemical profiling of P. roqueforti strains in the late 20th century, often in the context of ensuring the safety of blue cheeses. They were recognized as isomers of the fumigaclavines (A and B) produced by Aspergillus fumigatus [2]. The differentiation stemmed from stereochemical variations at the C-8 position of the ergoline ring system, crucially impacting their biological activity and detection. The realization that P. roqueforti could produce a suite of alkaloids, including the isofumigaclavines, festuclavine, and agroclavine, alongside other mycotoxins (roquefortine C, PR toxin, mycophenolic acid), underscored the need for comprehensive metabolite screening in food mycology [1] [4] [6]. Historically, research aimed to understand their biosynthetic routes, natural occurrence levels, potential toxicity, and differentiation from the more toxicologically concerning metabolites like PR toxin or aflatoxins. While not as acutely toxic as some other mycotoxins, their presence, often alongside roquefortine C, contributed to the ongoing assessment of the overall mycotoxin load in susceptible commodities like silage and cheese [1] [6].

Structural Characteristics and Isomer Differentiation

Isofumigaclavine A possesses a tetracyclic ergoline nucleus (6-methyl-9,10-didehydroergoline ring system) characteristic of clavine alkaloids. Its core structure is derived from chanoclavine-I aldehyde via festuclavine or agroclavine intermediates [2]. Key structural features include:

  • Ergoline Ring System: Comprising rings A, B, C, and D (indole-derived A/B, cyclized C, and methylated D ring).
  • Saturation: The presence of a double bond between C-9 and C-10 (Δ⁹,¹⁰), classifying it as a clavine-type alkaloid distinct from saturated types like festuclavine.
  • Oxygenation: A hydroxyl group (-OH) at the C-9 position.
  • Prenylation: An acetyl group (-OCOCH~3~) esterifying the C-9 hydroxyl group.
  • Stereochemistry: Crucially, it possesses the 8R,9R configuration. This stereochemistry defines its identity as the iso-form relative to the fumigaclavines produced by Aspergillus fumigatus [2] [4].

Differentiation from Isofumigaclavine B:Isofumigaclavine B is the direct structural isomer of isofumigaclavine A. The only difference between them lies in the stereochemical configuration at the C-8 position of the ergoline ring system:

  • Isofumigaclavine A: Configuration 8R,9R
  • Isofumigaclavine B: Configuration 8S,9RThis epimerization at C-8 significantly impacts their three-dimensional shape, potentially influencing their biological activity, receptor binding, chromatographic behavior (retention time), and spectroscopic properties (e.g., NMR chemical shifts, optical rotation) [2] [4]. Both isomers are produced by P. roqueforti, though their relative abundances can vary.

Differentiation from Fumigaclavines:The fumigaclavines (A and B), produced by Aspergillus fumigatus, share the same core structure and acetylated C-9 hydroxyl group as the isofumigaclavines. However, they possess the 8S,9S stereochemical configuration. Therefore:

  • Fumigaclavine A has 8S,9S configuration.
  • Isofumigaclavine A has 8R,9R configuration (making it an epimer at both C-8 and C-9 compared to fumigaclavine A).
  • Fumigaclavine B is the 9-hydroxy precursor (deacetylated) of fumigaclavine A, also with 8S,9S configuration.
  • Isofumigaclavine B is the 9-hydroxy precursor (deacetylated) of isofumigaclavine A, with 8S,9R configuration [2].

Table 2: Key Structural Characteristics and Differentiation of Related Clavines

CompoundCore StructureC-8 ConfigC-9 ConfigC-9 SubstituentΔ⁹,¹⁰Primary Producer
Isofumigaclavine AErgoline (Clavine)RR-OCOCH₃YesP. roqueforti
Isofumigaclavine BErgoline (Clavine)SR-OHYesP. roqueforti
Fumigaclavine AErgoline (Clavine)SS-OCOCH₃YesA. fumigatus
Fumigaclavine BErgoline (Clavine)SS-OHYesA. fumigatus
FestuclavineErgoline (Clavine)SS-H (saturated)NoP. roqueforti, A. fumigatus
AgroclavineErgoline (Clavine)??-H (Δ⁸,⁹ or Δ⁹,¹⁰)YesP. roqueforti

Biosynthesis and Genetic Regulation

The biosynthesis of isofumigaclavine A in Penicillium roqueforti follows the general clavine alkaloid pathway but involves specific enzymes yielding the characteristic 8R stereochemistry. The pathway initiates with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP), catalyzed by a dimethylallyltryptophan synthase (DMATS), specifically encoded by the ifgA gene in P. roqueforti. This enzyme (IfgA) is highly homologous (63% identity) to FgaPT2, the DMATS initiating fumigaclavine biosynthesis in Aspergillus fumigatus [2] [6].

Following the formation of dimethylallyltryptophan (DMAT), a series of enzymatic modifications occur, including decarboxylation, oxidation, and ring closures, to form chanoclavine-I aldehyde. This intermediate serves as the branch point for clavine diversity. In P. roqueforti, chanoclavine-I aldehyde is cyclized to form festuclavine (saturated ergoline with 8S,9S configuration). Festuclavine is then oxidized at C-9 to yield 9-hydroxyfestuclavine. Subsequently, a dehydrogenase introduces the Δ⁹,¹⁰ double bond, forming agroclavine (8S configuration). Agroclavine is then hydroxylated at C-9 to produce elymoclavine. Critically, an epimerase enzyme acts on elymoclavine (or potentially an earlier intermediate) to convert the C-8 configuration from S to R, yielding isoelymoclavine (8R configuration). Finally, an acetyltransferase acetylates the C-9 hydroxyl group of isoelymoclavine to produce isofumigaclavine A. Deacetylation of isofumigaclavine A yields isofumigaclavine B [2] [6].

The genes responsible for this pathway in P. roqueforti are located within the ifg (isofumigaclavine) biosynthetic gene cluster. This cluster (sometimes referred to as Cluster A) comprises several genes (ifgA to ifgF1), encoding the enzymes for the steps from DMAT formation up to festuclavine. Genes for the later steps, particularly the epimerase and acetyltransferase responsible for the defining characteristics of isofumigaclavine A, are also located nearby or within this cluster, though their precise identification and characterization are ongoing areas of research. Notably, the P. roqueforti cluster lacks homologs of genes present in the A. fumigatus fumigaclavine cluster responsible for reverse prenylation (e.g., fgaPT1 encoding FgaPT1), explaining why P. roqueforti produces isofumigaclavine A/C but not analogs extended with a second prenyl group like fumigaclavine C [2] [6].

Table 3: Key Genes and Enzymes in Isofumigaclavine A Biosynthesis in P. roqueforti

GenePutative FunctionEnzyme ClassHomolog in A. fumigatus (fga Cluster)Catalyzes Step
ifgADimethylallyltryptophan SynthasePrenyltransferaseFgaPT2 (63% identity)Condensation of Trp + DMAPP → DMAT
ifgBFAD-dependent OxidoreductaseOxidoreductaseFgaOx3Conversion of DMAT → ?
ifgCShort-chain DehydrogenaseDehydrogenase??
ifgDCatalaseCatalase??
ifgEFAD-binding MonooxygenaseOxidaseFgaOx1Conversion of Chanoclavine-I Aldehyde → Festuclavine
ifgF1Old Yellow EnzymeDehydrogenase?Festuclavine → Agroclavine/Elymoclavine?
(Unnamed)AcetyltransferaseAcyltransferaseFgaATAcetylation of Isoelymoclavine → Isofumigaclavine A
(Unnamed)EpimeraseIsomeraseAbsentEpimerization at C-8 (S→R)

Analytical Detection and Occurrence

Detecting and quantifying isofumigaclavine A requires methods capable of separating it from its isomer (isofumigaclavine B) and other co-occurring ergot alkaloids (e.g., festuclavine, agroclavine, roquefortine C). High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection (FLD), or more commonly, mass spectrometry (MS) or tandem MS (MS/MS), are the standard techniques [4] [6].

  • Sample Preparation: Extraction from complex matrices like cheese or silage typically involves homogenization in organic solvents (e.g., acetonitrile/water/acetic acid mixtures), followed by clean-up steps using solid-phase extraction (SPE) cartridges to remove interfering compounds.
  • Chromatography: Reversed-phase C18 columns are standard for separation. Mobile phases usually consist of water and acetonitrile or methanol, often with modifiers like formic acid or ammonium acetate to improve peak shape and ionization. Gradient elution is essential for resolving the structurally similar clavines.
  • Detection:
  • UV Detection: Clavines absorb in the UV range (~220-290 nm), but specificity can be low in complex matrices.
  • Fluorescence Detection (FLD): Offers higher sensitivity and selectivity than UV for native fluorescent compounds. Optimization of excitation/emission wavelengths is needed (e.g., ~272/372 nm for festuclavine, may vary for isofumigaclavines).
  • Mass Spectrometry (MS/MS): Provides the highest specificity and sensitivity. Electrospray ionization (ESI) in positive mode is typical. Detection is based on the molecular ion [M+H]⁺ and characteristic fragment ions. For isofumigaclavine A (C~19~H~24~N~2~O~2~), [M+H]⁺ is m/z 313.1910. Key fragments often involve loss of the acetyl group ([M+H - CH~2~CO]⁺, m/z 271) or water, and cleavage of the D ring. MS/MS allows unambiguous differentiation from isofumigaclavine B, which shares the same molecular weight but may exhibit slightly different fragmentation patterns or retention times.

Isofumigaclavine A is found primarily in substrates colonized by its main producer, Penicillium roqueforti:

  • Blue-Veined Cheeses: Detected consistently, though often at lower concentrations than roquefortine C and mycophenolic acid. Levels vary significantly depending on the cheese variety, strain used, and ripening conditions (time, temperature, oxygen availability). Reported concentrations are generally below levels of acute toxicological concern but contribute to the overall alkaloid load [4] [6].
  • Silage and Animal Feed: A major natural habitat for P. roqueforti. Contamination is common, especially in poorly fermented or aerated silage. Isofumigaclavine A, along with other P. roqueforti metabolites (PR toxin, roquefortine C, mycophenolic acid), is a significant contaminant, potentially impacting animal health, although its specific effects are less defined than those of roquefortine C or PR toxin [1] [7].
  • Grains and Other Stored Products: Less common than in silage or cheese, but possible if P. roqueforti growth occurs under suitable conditions (moderate temperature, reduced oxygen).

Table 4: Key Analytical Parameters for Isofumigaclavine A

PropertyValue / CharacteristicNotes
Molecular FormulaC~19~H~24~N~2~O~2~
Molecular Weight312.18 g/mol
[M+H]⁺ (Exact Mass)313.1910ESI+ MS
Major MS/MS Fragmentsm/z 271 ([M+H - CH~2~CO]⁺), m/z 253 ([M+H - CH~3~COOH - H~2~O]⁺?), m/z 224, m/z 182Characteristic fragmentation pattern (ESI+)
UV/Vis Absorption~220-290 nmLacks strong distinctive chromophore
FluorescenceExcitation ~272 nm, Emission ~372 nm (variable)Less intense than festuclavine
HPLC Retention (RP-C18)Moderate polarity, elutes after festuclavine, before roquefortine CHighly dependent on mobile phase and column
Primary MatricesBlue cheese, silage, animal feed, fungal culturesRequires solvent extraction and clean-up

Properties

CAS Number

58800-19-4

Product Name

Isofumigaclavine A

IUPAC Name

[(6aR,9S,10R)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15+,17?,18+/m0/s1

InChI Key

GJSSYQDXZLZOLR-HQNFJNNYSA-N

SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C

Synonyms

9-acetoxy-6,8-dimethylergoline
isofumigaclavine A
isofumigaclavine A, (8alpha,9beta)-isome

Canonical SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C

Isomeric SMILES

C[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2[C@@H]1OC(=O)C)C

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